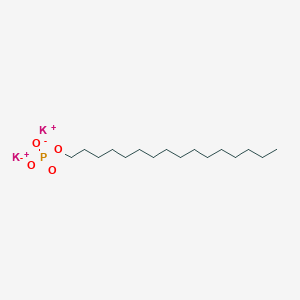
Dipotassium hexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium hexadecyl phosphate is a chemical compound that belongs to the group of phospholipids. It is commonly used in scientific research for its unique properties, including its ability to form stable lipid bilayers.
Mecanismo De Acción
Dipotassium hexadecyl phosphate functions by forming stable lipid bilayers in aqueous solutions. These lipid bilayers can then interact with other molecules, including drugs and proteins. The unique properties of dipotassium hexadecyl phosphate make it an important tool for studying the properties of cell membranes and their interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
Dipotassium hexadecyl phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the stability of liposomes, which can improve drug delivery systems. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dipotassium hexadecyl phosphate is its ability to form stable lipid bilayers. This makes it an important tool for studying the properties of cell membranes and their interactions with other molecules. However, dipotassium hexadecyl phosphate can be difficult to work with, as it is highly insoluble in water and can form aggregates in solution.
Direcciones Futuras
There are a number of future directions for research on dipotassium hexadecyl phosphate. One area of research is the development of new drug delivery systems using dipotassium hexadecyl phosphate. Another area of research is the study of the interactions between dipotassium hexadecyl phosphate and other molecules, including proteins and DNA. Additionally, there is potential for the use of dipotassium hexadecyl phosphate in the development of new materials for use in nanotechnology and other fields.
Métodos De Síntesis
Dipotassium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphorus oxychloride. The resulting product is then treated with potassium hydroxide to form dipotassium hexadecyl phosphate. This synthesis method results in a high yield of pure product and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
Dipotassium hexadecyl phosphate is commonly used in scientific research due to its ability to form stable lipid bilayers. These lipid bilayers are important for studying the properties of cell membranes and their interactions with other molecules. Dipotassium hexadecyl phosphate is also used in drug delivery systems, as it can encapsulate drugs and protect them from degradation.
Propiedades
Número CAS |
19045-75-1 |
|---|---|
Nombre del producto |
Dipotassium hexadecyl phosphate |
Fórmula molecular |
C16H33K2O4P |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
dipotassium;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |
Clave InChI |
CNXJITYCNQNTBD-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Otros números CAS |
84861-79-0 19045-75-1 |
Pictogramas |
Corrosive |
Sinónimos |
cetylphosphate potassium salt potassium cetyl phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)


![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)


